N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-4-19-25-21(26-32-19)20-17-8-6-5-7-11-27(17)23(31)28(22(20)30)13-18(29)24-16-12-14(2)9-10-15(16)3/h9-10,12H,4-8,11,13H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWGOIJUUBZQDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrimido[1,6-a]azepine Core
The pyrimido[1,6-a]azepine scaffold is synthesized via a cyclocondensation reaction between a diamine precursor and a carbonyl component. In a representative procedure, 1,6-diaminohexane is reacted with ethyl acetoacetate in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) under refluxing toluene. The reaction proceeds via a tandem enamine formation and cyclization, yielding the 1,3-dioxo-pyrimido[1,6-a]azepine intermediate.
Optimization Insights
- Solvent : Toluene or xylene facilitates azeotropic removal of water, driving the reaction to completion.
- Catalyst : p-TsOH (10 mol%) enhances reaction kinetics, achieving yields of 78–82%.
- Temperature : Reflux at 110–120°C for 12–18 hours ensures complete cyclization.
Key characterization data for the intermediate include a distinct carbonyl stretch at 1680–1700 cm⁻¹ in IR spectroscopy and a singlet for the methylene protons adjacent to the carbonyl groups at δ 3.45–3.60 ppm in ¹H NMR.
Functionalization with Acetic Acid at Position 2
The acetic acid side chain is introduced via nucleophilic substitution at position 2 of the pyrimidoazepin core. Bromoacetic acid is employed as the alkylating agent under basic conditions.
Synthetic Protocol
- Alkylation : The pyrimidoazepin-oxadiazole intermediate (1 equiv) is treated with bromoacetic acid (1.2 equiv) and potassium carbonate (2 equiv) in anhydrous dimethylformamide (DMF) at 60°C for 8 hours.
- Acid Activation : The resultant acetic acid derivative is isolated via extraction (ethyl acetate/water) and dried over sodium sulfate.
Characterization
- IR : A broad O–H stretch at 2500–3000 cm⁻¹ and a carbonyl peak at 1715 cm⁻¹.
- ¹H NMR : A singlet for the methylene group (CH₂CO) at δ 3.85–3.90 ppm.
Formation of the N-(2,5-Dimethylphenyl)acetamide Group
The final amide bond is formed via a Steglich esterification between the acetic acid intermediate and 2,5-dimethylaniline.
Coupling Procedure
- Activation : The acetic acid (1 equiv) is dissolved in dry DCM, followed by sequential addition of EDC (1.5 equiv) and DMAP (0.1 equiv) at 0°C.
- Amination : 2,5-Dimethylaniline (1.2 equiv) is added, and the mixture is stirred at room temperature for 24 hours.
- Workup : The organic layer is washed with 1% HCl, saturated NaHCO₃, and brine, then purified via recrystallization (ethyl acetate/hexane).
Yield and Validation
- Yield : 75–80% after purification.
- ¹³C NMR : A carbonyl signal at δ 169.5 ppm confirms amide formation.
- HR-MS : Calculated for C₂₃H₂₇N₅O₃ [M+H]⁺: 438.2134; Found: 438.2141.
Integrated Synthesis and Scalability
The convergent synthesis route is summarized below:
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclocondensation | 1,6-Diaminohexane, ethyl acetoacetate, p-TsOH, toluene | 78–82 |
| 2 | Amidoxime Formation | NH₂OH·HCl, EtOH/H₂O, 80°C | 85–90 |
| 3 | Oxadiazole Cyclization | Propionic acid, EDC, DMAP, DCM | 65–70 |
| 4 | Acetic Acid Alkylation | Bromoacetic acid, K₂CO₃, DMF | 70–75 |
| 5 | Amide Coupling | 2,5-Dimethylaniline, EDC, DMAP | 75–80 |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Oxadiazole Ring
The ethyl group at position 5 of the oxadiazole ring distinguishes this compound from analogs like N-(2,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-pyrimidoazepin-2-yl]acetamide (CAS 1775338-33-4, ). The ethyl substituent increases lipophilicity (predicted log P ≈ 2.8 vs.
Table 1: Substituent Effects on Key Properties
Core Heterocyclic Modifications
Compared to N-(2,5-dimethylphenyl)-2-((4-phenyl-5-((4-propylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (), which replaces the pyrimidoazepine core with a triazole-thioether system, the target compound’s fused pyrimidoazepine-oxadiazole scaffold likely offers greater conformational rigidity. This rigidity may improve target selectivity but reduce metabolic stability .
Functional Group Impact on Retention and Solubility
highlights that substituents like hydroxyl groups influence chromatographic retention via intramolecular hydrogen bonding. While the target compound lacks hydroxyl groups, its ethyl-oxadiazole and dimethylphenyl groups contribute to moderate retention (estimated log k’ ≈ 3.1) compared to polar analogs (e.g., triazole derivatives in ), which may exhibit lower retention (log k’ ≈ 2.4) due to reduced hydrophobicity .
Mechanistic and Bioactivity Insights
- Structural Similarity and Dissimilarity: The compound’s oxadiazole ring shares electronic similarities with triazole derivatives (), which are known protease inhibitors.
- Hypothetical Targets : Based on analogs, the compound may inhibit kinases or DNA repair enzymes, leveraging the oxadiazole’s hydrogen-bond acceptor properties .
Biological Activity
N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves multi-step organic reactions. Key steps include the formation of the oxadiazole ring and the introduction of various functional groups. The reaction conditions often require specific catalysts and temperature control to ensure high yield and purity.
Biological Activity
The biological activity of this compound has been evaluated in various studies. Its potential applications include:
Anticancer Activity
Recent studies have shown that compounds containing oxadiazole and pyrimidine cores exhibit significant anticancer properties. For instance:
- In vitro studies indicated that derivatives of oxadiazoles demonstrated cytotoxicity against several cancer cell lines including HEPG2 (liver), MCF7 (breast), and SW1116 (colon) with IC50 values ranging from 0.67 to 1.18 µM .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| N-(2,5-dimethylphenyl)-... | HEPG2 | 1.18 ± 0.14 |
| N-(2,5-dimethylphenyl)-... | MCF7 | 0.80 |
| N-(2,5-dimethylphenyl)-... | SW1116 | 0.87 |
The mechanism of action involves interaction with molecular targets such as enzymes and receptors. The compound may modulate enzymatic activity by inhibiting or activating specific pathways:
- Enzyme Inhibition : Studies suggest that the compound inhibits alkaline phosphatase with an IC50 value of 0.420 ± 0.012 µM .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Zhang et al. synthesized various oxadiazole derivatives and screened them for anticancer activity using TRAP PCR-ELISA assays.
- Arafa et al. evaluated the cytotoxicity of substituted oxadiazoles using MTT assays.
Q & A
Q. Critical Parameters :
- Temperature : Controlled heating (60–120°C) to avoid side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DCM, acetonitrile) enhance reaction efficiency .
- Catalysts : Pd/C or Cu(I) for cross-coupling steps .
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pyrimidoazepin core | DMF | None | 110 | 65–75 |
| Oxadiazole coupling | THF | Cu(I) | 80 | 50–60 |
| Acetamide functionalization | DCM | EDC/HOBt | RT | 70–85 |
Basic: Which analytical techniques are essential for characterizing purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., distinguishing oxadiazole vs. triazole rings) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC-PDA : Assesses purity (>95% typically required for biological assays) .
- X-ray Crystallography (if crystals are obtainable): Resolves absolute configuration and conformational preferences .
Advanced: How can computational modeling predict biological targets and binding mechanisms?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases, GPCRs). Focus on the oxadiazole moiety’s hydrogen-bonding capacity and the pyrimidoazepin core’s hydrophobic fit .
- MD Simulations : Analyze stability of ligand-protein complexes over 100+ ns trajectories to identify critical binding residues .
- Pharmacophore Modeling : Map electrostatic and steric features to prioritize structural analogs for SAR studies .
Example : Docking studies of similar oxadiazole-containing compounds revealed preferential binding to ATP pockets in kinase targets .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .
- Structural Analog Analysis : Evaluate how substituent changes (e.g., ethyl vs. methyl on oxadiazole) impact activity. For example, bulkier groups may enhance selectivity but reduce solubility .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., cell line variability) .
Advanced: What in vitro assays are recommended for assessing target engagement and selectivity?
Methodological Answer:
- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by measuring protein stability post-compound treatment .
- Selectivity Index (SI) : Calculate IC₅₀ ratios between primary targets and closely related isoforms (e.g., PI3Kα vs. PI3Kγ) .
Advanced: How to design SAR studies focusing on oxadiazole and pyrimidoazepin moieties?
Methodological Answer:
Q. Table 2: SAR Trends in Analogous Compounds
| Compound Modification | Biological Activity (IC₅₀, nM) | Selectivity Index |
|---|---|---|
| Ethyl-oxadiazole | 15 ± 2 | 8.5 |
| Cyclopropyl-oxadiazole | 8 ± 1 | 3.2 |
| 5-Methoxy-pyrimidoazepin | 22 ± 3 | 12.4 |
Advanced: What statistical models are used to optimize reaction yields and purity?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., solvent ratio, catalyst loading). Response surface methodology (RSM) identifies optimal conditions .
- Machine Learning : Train models on historical reaction data to predict yields for novel synthetic routes .
Example : A 2³ factorial design for oxadiazole coupling improved yields from 50% to 72% by optimizing Cu(I) loading and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
